molecular formula C21H25N3O3S2 B2387363 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 893790-18-6

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2387363
CAS No.: 893790-18-6
M. Wt: 431.57
InChI Key: OWILTDBVKRIAGU-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine family, characterized by a bicyclic core comprising a benzene ring fused to a 1,2,4-thiadiazine ring. Key structural features include:

  • A 4-butyl substituent on the thiadiazine ring.
  • 1,1-dioxido sulfone groups, enhancing polarity and stability.
  • A thioether-linked acetamide group connected to the thiadiazine core.

The sulfone and thioether moieties suggest applications in medicinal chemistry, possibly targeting enzymes or receptors sensitive to sulfur-containing ligands. Structural determination via crystallography (e.g., SHELX software ) could resolve its conformation and intermolecular interactions.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-4-5-13-24-17-11-6-7-12-18(17)29(26,27)23-21(24)28-14-19(25)22-20-15(2)9-8-10-16(20)3/h6-12H,4-5,13-14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWILTDBVKRIAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a member of the benzothiadiazine derivative class, noted for its diverse biological activities. This article examines its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O4S2C_{20}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 433.54 g/mol. The structure includes a thiadiazine ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the thiadiazine family often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that benzothiadiazine derivatives possess significant antimicrobial activity due to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. For example, a series of benzothiadiazine derivatives were synthesized and tested for their inhibitory activity against cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The presence of the dioxido-thiadiazine moiety suggests potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammation. This characteristic makes it a candidate for further research in inflammatory disease models.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Compounds similar to this structure showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Anticancer Activity In vitro studies indicated that this compound could reduce viability in various cancer cell lines by inducing apoptosis via caspase activation.
Anti-inflammatory Study Research demonstrated that derivatives exhibited significant inhibition of TNF-alpha production in macrophages, indicating potential for treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Signaling Modulation : It may alter signaling pathways associated with apoptosis in cancer cells.
  • Membrane Disruption : The structural components may interact with microbial membranes leading to increased permeability and cell lysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties (Hypothetical)
Target Compound Benzo[e][1,2,4]thiadiazine 4-butyl, 1,1-dioxido, thioacetamide-N-(2,6-dimethylphenyl) High polarity (sulfone), moderate lipophilicity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine 3-oxo, acetamide Lower polarity, potential hydrogen-bonding sites
3,6-Bis(tetrazol-5-amino)-1,2,4,5-tetrazine Tetrazine Amino-tetrazole groups High nitrogen content, explosive sensitivity

Key Observations :

Core Heterocycle Differences: The target compound’s 1,2,4-thiadiazine core differs from the 1,4-thiazine in ’s compound . The 1,1-dioxido sulfone in the target compound enhances solubility in polar solvents compared to non-sulfonated analogs.

Substituent Effects :

  • The butyl group may improve membrane permeability relative to smaller alkyl chains.
  • The 2,6-dimethylphenyl group introduces steric hindrance, possibly reducing off-target interactions compared to unsubstituted aryl groups.

Synthesis Complexity :

  • The target compound likely requires multi-step synthesis, including sulfonation, alkylation, and coupling reactions. In contrast, the 1,4-benzothiazine derivative in was synthesized via cyclocondensation .

Research Findings and Limitations

  • Structural Insights : The benzo[e] fusion in the thiadiazine core creates a planar aromatic system, which may facilitate π-stacking interactions in biological targets.
  • Biological Activity : While benzothiadiazines are associated with diuretic and antihypertensive effects, the acetamide and sulfone groups in this compound could shift activity toward kinase inhibition or antimicrobial action.
  • Data Gaps: No experimental data on solubility, stability, or bioactivity are available in the provided evidence. Comparative studies with analogs like those in and are needed to validate hypotheses.

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